Clorindione

Vue d'ensemble

Description

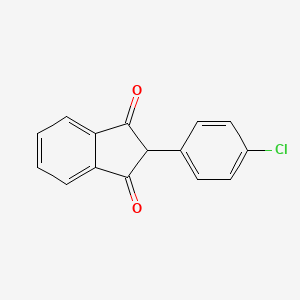

La clorindione est un antagoniste de la vitamine K, ce qui signifie qu'elle inhibe l'action de la vitamine K. C'est un dérivé de la phénindione et elle est principalement utilisée pour diminuer les taux de prothrombine chez l'homme . Le composé a une formule moléculaire de C15H9ClO2 et une masse molaire de 256,69 g/mol .

Méthodes De Préparation

La synthèse de la clorindione implique la réaction du 4-chlorobenzaldéhyde avec l'acide malonique en présence d'une base pour former l'acide 4-chlorocinnamique. Cet intermédiaire est ensuite cyclisé pour former la structure de l'indandione . Les méthodes de production industrielle impliquent généralement des voies de synthèse similaires, mais sont optimisées pour une production à grande échelle.

Analyse Des Réactions Chimiques

La clorindione subit plusieurs types de réactions chimiques :

Oxydation : La this compound peut être oxydée pour former divers dérivés oxydés.

Réduction : Elle peut être réduite pour former des dérivés réduits.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau du groupe chloro. Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium et des réducteurs comme le borohydrure de sodium. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.

Applications de la recherche scientifique

La this compound a plusieurs applications de recherche scientifique :

Chimie : Elle est utilisée comme réactif dans diverses réactions de synthèse organique.

Biologie : La this compound est étudiée pour ses effets sur les systèmes biologiques, en particulier son rôle d'antagoniste de la vitamine K.

Industrie : La this compound est utilisée dans la production de médicaments anticoagulants.

Mécanisme d'action

La this compound exerce ses effets en inhibant l'action de la vitamine K, qui est essentielle à la synthèse de certains facteurs de coagulation. En inhibant la vitamine K, la this compound diminue les taux de ces facteurs de coagulation, ce qui réduit la coagulation sanguine . Les cibles moléculaires de la this compound comprennent le complexe réductase de l'époxyde de vitamine K, qui est impliqué dans le recyclage de la vitamine K .

Applications De Recherche Scientifique

Therapeutic Applications

Clorindione functions as a vitamin K antagonist, effectively lowering prothrombin levels and preventing blood clot formation. Its primary applications include:

- Management of Thromboembolic Disorders : this compound is employed in treating conditions like deep vein thrombosis and pulmonary embolism, where the risk of blood clots is significant.

- Atrial Fibrillation : It is also used in patients with atrial fibrillation to reduce the risk of stroke by preventing thrombus formation in the heart.

- Post-Surgical Patients : this compound may be prescribed to patients post-surgery to prevent venous thromboembolism.

Market Dynamics

- Increasing Cardiovascular Diseases : The rising prevalence of cardiovascular conditions necessitates effective anticoagulation therapies.

- Aging Population : An older demographic is more susceptible to thromboembolic disorders, increasing demand for anticoagulants.

- Healthcare Infrastructure Improvements : Enhanced healthcare facilities and awareness about preventive healthcare contribute to market expansion.

Research and Development

Ongoing research focuses on optimizing this compound's efficacy and safety profile. Key areas include:

- Personalized Medicine : Investigating pharmacogenomics to tailor anticoagulant therapy based on individual patient profiles.

- Drug Delivery Innovations : Developing targeted delivery systems to enhance therapeutic outcomes while minimizing side effects.

- Long-Term Anticoagulation : Researching the long-term effects and safety of this compound compared to newer anticoagulants.

Case Studies and Clinical Trials

Several clinical studies have assessed this compound's effectiveness and safety:

- A study published in Arzneimittelforschung documented the coagulation-inhibiting activity of this compound, emphasizing its potential as a long-acting oral anticoagulant .

- Research indicates that this compound may offer advantages over traditional vitamin K antagonists in specific patient populations, particularly the elderly .

Comparative Analysis with Other Anticoagulants

The following table compares this compound with other common anticoagulants:

| Feature | This compound | Warfarin | Direct Oral Anticoagulants |

|---|---|---|---|

| Mechanism | Vitamin K antagonist | Vitamin K antagonist | Direct thrombin inhibitors |

| Onset of Action | Moderate | Slow | Rapid |

| Monitoring Required | Yes (INR) | Yes (INR) | No |

| Antidote | None | Vitamin K | None |

| Use in Atrial Fibrillation | Yes | Yes | Yes |

Mécanisme D'action

Clorindione exerts its effects by inhibiting the action of vitamin K, which is essential for the synthesis of certain clotting factors. By inhibiting vitamin K, this compound decreases the levels of these clotting factors, thereby reducing blood clotting . The molecular targets of this compound include the vitamin K epoxide reductase complex, which is involved in the recycling of vitamin K .

Comparaison Avec Des Composés Similaires

La clorindione est similaire à d'autres antagonistes de la vitamine K, tels que la warfarine et la phénindione. Elle est unique par sa structure chimique spécifique et ses propriétés pharmacocinétiques et pharmacodynamiques particulières . Des composés similaires incluent :

Warfarine : Un autre antagoniste de la vitamine K utilisé comme anticoagulant.

Phénindione : Le composé parent de la this compound, également utilisé comme anticoagulant.

Activité Biologique

Clorindione is a synthetic anticoagulant belonging to the class of vitamin K antagonists. It is primarily used to prevent and treat thromboembolic disorders by inhibiting the synthesis of vitamin K-dependent clotting factors, which are essential for blood coagulation. This article explores the biological activity of this compound, its pharmacological properties, clinical applications, and relevant case studies.

This compound has a chemical formula of and a molecular weight of approximately 256.69 g/mol. As a derivative of phenindione, it functions by blocking the action of vitamin K, thereby reducing the levels of prothrombin and other clotting factors in the blood. This mechanism is crucial in managing conditions where blood clots pose significant health risks.

Primary Targets and Effects

| Target | Pharmacology | Condition | Potency |

|---|---|---|---|

| Vitamin K-dependent clotting factors | Anticoagulant | Thromboembolic disorders | High |

This compound has shown effectiveness in reducing serum cholesterol and triglyceride levels in animal models, indicating potential metabolic benefits beyond its anticoagulant properties .

Clinical Applications

This compound is primarily indicated for:

- Prevention of Deep Vein Thrombosis (DVT) : It is effective in preventing blood clots in patients at risk, particularly post-surgery or those with limited mobility.

- Management of Pulmonary Embolism (PE) : this compound is utilized for treating acute PE and preventing future thromboembolic events .

Case Studies and Clinical Trials

A notable clinical trial involved administering this compound to 32 patients over three days. The dosing regimen started with 12 mg on day one, followed by 8 mg and then 4 mg. Concurrently, patients received heparin to manage immediate anticoagulation needs. The results demonstrated a significant reduction in prothrombin levels back to therapeutic ranges by day four, showcasing this compound's delayed but effective action in anticoagulation therapy .

Efficacy Compared to Other Anticoagulants

In a comparative analysis with other vitamin K antagonists like warfarin, this compound has been noted for its distinct pharmacokinetic profile. While both classes are effective in reducing thromboembolic events, emerging data suggest that this compound might offer advantages in specific patient populations due to its unique metabolic pathways and lower incidence of certain side effects .

Research Findings

Propriétés

IUPAC Name |

2-(4-chlorophenyl)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJDUWAXIURWWLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046228 | |

| Record name | Clorindione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146-99-2 | |

| Record name | Clorindione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1146-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clorindione [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001146992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clorindione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clorindione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clorindione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clorindione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLORINDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/541C7WS64R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.